2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate is a complex organic compound with a unique structure that includes multiple pyrrolidinone and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediates, followed by their coupling with ether linkers under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups onto the compound .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in similar applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate stands out due to its complex structure and versatile applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C33H53N3O17 |
---|---|
Molecular Weight |
763.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C33H53N3O17/c37-28(5-7-35-29(38)1-2-30(35)39)34-6-8-43-9-10-44-11-12-45-13-14-46-15-16-47-17-18-48-19-20-49-21-22-50-23-24-51-25-26-52-27-33(42)53-36-31(40)3-4-32(36)41/h1-2H,3-27H2,(H,34,37) |
InChI Key |
LTPQTRJROQVCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.